molecular formula C27H28N4O3S B2495447 N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242984-33-3

N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No. B2495447
M. Wt: 488.61
InChI Key: AFJLSMPMJKDPHI-UHFFFAOYSA-N
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Description

The compound is a part of a class of compounds known for their potential in various biochemical applications due to their complex structure and functional groups. These compounds often exhibit significant biological activity, making them of interest in medicinal chemistry and drug development. The synthesis and analysis of such compounds are crucial for understanding their potential uses.

Synthesis Analysis

The synthesis of complex molecules like N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps, including the formation of pyrimidinyl and piperidine components. Methods often involve the condensation of different heterocyclic moieties, with the aid of catalysts and specific reagents to promote the formation of the desired bonds (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses provide insights into the arrangement of atoms, the conformation of the molecule, and the presence of key functional groups influencing the molecule's reactivity and interaction with biological targets (Banerjee et al., 2002).

Chemical Reactions and Properties

Compounds like N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. These reactions are crucial for further modifications and the development of derivatives with enhanced properties or reduced toxicity (Zhuang et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined by the molecular structure. These properties are essential for the compound's application in drug formulation and delivery. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study these aspects (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, stability under various conditions, and the potential for further functionalization, are critical for the compound's application in synthetic chemistry and drug development. These properties are influenced by the compound's molecular structure and electronic configuration (Wagner et al., 1993).

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research efforts have been directed towards synthesizing novel heterocyclic compounds derived from or related to the specified chemical structure, exploring their potential biological activities. For instance, studies on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from related compounds have shown significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).

Chemical Reactions and Modifications

Investigations into the chemical reactions and modifications of related compounds have provided insights into their chemical behavior and potential for further derivative synthesis. For example, reactions of methoxybenzylideneiminium salts with various amines have been studied to understand their structural transformations and potential for generating new compounds (Blokhin et al., 1990).

Anticancer and Anti-angiogenic Activities

The synthesis of novel piperidine-4-carboxamide derivatives and their evaluation for anti-angiogenic and DNA cleavage activities has been a significant area of research. These compounds have shown promise in blocking blood vessel formation in vivo and exhibit potential as anticancer agents (Kambappa et al., 2017).

Synthesis and Pharmacological Applications

There has also been a focus on synthesizing novel pyridine derivatives and evaluating their pharmacological activities, including antimicrobial effects. Such studies aim to expand the range of therapeutic applications for these compounds and understand their mechanisms of action (Suresh, Lavanya, & Rao, 2016).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


I hope this helps, and I encourage you to consult the relevant scientific literature for more specific information about your compound. If you have any other questions, feel free to ask!


properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-17-5-3-7-20(13-17)22-16-35-24-23(22)29-27(30-26(24)33)31-11-9-19(10-12-31)25(32)28-15-18-6-4-8-21(14-18)34-2/h3-8,13-14,16,19H,9-12,15H2,1-2H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJLSMPMJKDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

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